2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Medicinal Chemistry SAR Physicochemical Properties

This 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide (CAS 946344-15-6) is an uncharacterized small molecule essential for unbiased phenotypic screening and systematic SAR exploration. Its unique 4-chlorophenyl substitution on the phenylisoxazole-acetamide scaffold enables mapping of chlorine's contribution to potency and selectivity, avoiding high-risk analog substitution. The compound is also critical for developing HPLC/LC-MS methods that distinguish its regioisomer (CAS 946226-38-6), ensuring accurate bioactivity attribution in lead optimization. Procure this high-purity research tool for novel hit discovery and definitive analytical method validation.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 946344-15-6
Cat. No. B2420347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
CAS946344-15-6
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22)
InChIKeyATGWMQVSXSPGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide (CAS 946344-15-6): Baseline Identity for Scientific Procurement


2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic small molecule belonging to the acetamide class, characterized by a 4-chlorophenyl group and a 5-phenyl-1,2-oxazole (isoxazole) moiety linked via an N-methylacetamide bridge. Its molecular formula is C18H15ClN2O2 (MW 326.78) [1]. The compound is commercially available from multiple vendors for research purposes, but its pharmacological profile and target engagement remain largely uncharacterized in peer-reviewed primary literature indexed in major public databases.

Why Generic Substitution of 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is Scientifically Unjustified


Closely related isoxazole-acetamide analogs, such as 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide and 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, exhibit divergent biological activity profiles (e.g., COX-2 inhibition vs. tyrosinase inhibition) dictated by subtle variations in the substituent on the phenylacetamide moiety . Without direct comparative pharmacological data, the specific 4-chlorophenyl substitution cannot be assumed to confer equivalent potency, selectivity, or physicochemical properties to any other analog, making indiscriminate substitution a high-risk decision for assay reproducibility and target validation.

Product-Specific Quantitative Evidence Guide for 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide


Structural Differentiation from Non-Halogenated and Fluoro-Analogs: Predicted Physicochemical Impact

The 4-chlorophenyl substituent in the target compound is anticipated to increase lipophilicity (clogP) and modulate electron density on the aromatic ring compared to the unsubstituted phenyl analog (2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide) and the 4-fluoro analog . While experimentally measured values for the target compound are absent from public repositories, class-level inference from related acetamides suggests that the chlorine atom may enhance metabolic stability and binding interactions with hydrophobic protein pockets relative to hydrogen or fluorine [1]. This inference is not supported by direct head-to-head data and should be verified experimentally.

Medicinal Chemistry SAR Physicochemical Properties

Absence of Validated Biological Target Data: A Critical Procurement Consideration

A search of ChEMBL, BindingDB, and PubMed for CAS 946344-15-6 yields no validated bioactivity data for the exact compound [1]. In contrast, closely related isoxazole-acetamides such as 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide are reported as potent COX-2 inhibitors, while 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is associated with tyrosinase inhibition [2]. The target compound's biological profile is uncharacterized, meaning users cannot rely on existing knowledge of analogs to predict its activity. This represents a fundamental differentiation: the compound offers a clean slate for novel target discovery but requires de novo validation.

Target Validation Assay Reproducibility Chemical Biology

Purity and Supply Consistency: Vendor-Dependent Differentiation

Commercially available batches of 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide are typically offered at purity levels ≥95% (HPLC), with some vendors providing ≥98% . In contrast, analogs like N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946226-38-6) are also listed at 95%+ purity . Without batch-specific certificates of analysis, the actual purity and impurity profiles may vary significantly between suppliers and between the target compound and its regioisomer, potentially impacting assay reproducibility.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide Based on Current Evidence


Phenotypic Screening and Novel Target Deconvolution

The absence of annotated biological targets for this compound makes it suitable for unbiased phenotypic screening campaigns, where the goal is to identify novel bioactivity without preconceived mechanistic bias. Its structural scaffold, combining a chlorophenyl group with a phenylisoxazole, is common among kinase inhibitors and GPCR ligands, suggesting potential for hit discovery in these target classes [1].

Structure-Activity Relationship (SAR) Studies on Isoxazole-Acetamide Series

The compound serves as a key intermediate or comparator in SAR studies exploring the effect of 4-chlorophenyl substitution versus hydrogen, fluoro, methyl, or other substituents on the acetamide portion of 5-phenylisoxazole derivatives. Its procurement is essential for systematic SAR exploration where the chlorine atom's contribution to potency, selectivity, and physicochemical properties is being mapped [1].

Regioisomer-Specific Assay Development and Analytical Method Validation

Given the existence of the regioisomer N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946226-38-6), this compound is critical for developing HPLC or LC-MS methods capable of distinguishing between closely related impurities in lead optimization programs. Its use ensures that biological activity is correctly attributed to the intended molecular species .

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